An In-depth Technical Guide to Butyl 3-mercaptopropionate: Chemical Properties, Synthesis, and Applications in Research and Drug Development
An In-depth Technical Guide to Butyl 3-mercaptopropionate: Chemical Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Butyl 3-mercaptopropionate (B1240610), detailed experimental protocols for its synthesis and purification, and an exploration of its applications in research and drug development.
Introduction to Butyl 3-mercaptopropionate
Butyl 3-mercaptopropionate, with the IUPAC name butyl 3-sulfanylpropanoate, is a monofunctional thiol compound.[1] It consists of a butyl ester of 3-mercaptopropionic acid. This chemical possesses both a reactive thiol (-SH) group and an ester functional group, which imparts it with unique properties that are valuable in a range of chemical and material science applications.[2] It is widely utilized as a chain transfer agent in polymerization processes to control molecular weight.[2][3] Furthermore, its thiol group makes it a key component in thiol-ene and thiol-yne "click" chemistry reactions, which are employed in the formation of cross-linked polymer networks and for bioconjugation.[2] In the realm of drug development, Butyl 3-mercaptopropionate and similar thiol compounds are of interest for the functionalization of nanoparticles and in the synthesis of antibody-drug conjugates (ADCs).[4][5]
Chemical and Physical Properties
The chemical and physical properties of Butyl 3-mercaptopropionate are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | butyl 3-sulfanylpropanoate | [6] |
| Synonyms | Butyl 3-mercaptopropanoate, Butyl mercaptopropionate | [6] |
| CAS Number | 16215-21-7 | [2][7][8] |
| Molecular Formula | C₇H₁₄O₂S | [2][7] |
| Molecular Weight | 162.25 g/mol | [2][7][8] |
| Appearance | Clear, colorless to slightly yellow liquid | [7][9] |
| Odor | Characteristic, stench | [2] |
| Boiling Point | 101 °C at 12 mmHg | [7][8] |
| Density | 0.999 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.457 | [7][8] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [8] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| pKa | 9.66 ± 0.10 (Predicted) | [7] |
Synthesis of Butyl 3-mercaptopropionate
Butyl 3-mercaptopropionate can be synthesized through two primary routes: Fischer esterification of 3-mercaptopropionic acid with n-butanol and the Michael addition of hydrogen sulfide (B99878) to n-butyl acrylate (B77674).
This protocol is a representative procedure based on the principles of Fischer esterification.[10][11][12][13][14]
Materials:
-
3-Mercaptopropionic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-mercaptopropionic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-4 mol%).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete (typically several hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum fractional distillation to obtain pure Butyl 3-mercaptopropionate.[9]
This protocol is based on patented industrial methods for the synthesis of mercaptopropionic acid esters.[15]
Materials:
-
n-Butyl acrylate
-
Hydrogen sulfide (H₂S)
-
Weakly basic amine catalyst (e.g., triethylamine)
-
Pressure reactor
-
Gas dispersion tube
-
Scrubber for H₂S
Procedure:
-
Charge a pressure reactor with n-butyl acrylate and the weakly basic amine catalyst.
-
Purge the reactor with an inert gas, such as nitrogen.
-
Introduce hydrogen sulfide gas into the reactor through a gas dispersion tube while stirring the mixture. The H₂S to acrylic ester molar ratio should be in excess, typically between 1.25:1 to 5:1.[16]
-
Maintain the reaction temperature between 30-80 °C. The reaction is exothermic, so cooling may be necessary.
-
Monitor the reaction progress by techniques such as GC-MS.
-
Once the reaction is complete, vent the excess hydrogen sulfide through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
The crude product can be purified by vacuum distillation.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Butyl 3-mercaptopropionate.
| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): ~4.1 (t, -OCH₂-), ~2.8 (t, -CH₂-S-), ~2.6 (t, -CH₂-C=O), ~1.6 (m, -OCH₂CH₂-), ~1.4 (m, -CH₂CH₃), ~0.9 (t, -CH₃) | [6] |
| ¹³C NMR | δ (ppm): ~172 (C=O), ~64 (-OCH₂-), ~38 (-CH₂-C=O), ~31 (-OCH₂CH₂-), ~20 (-CH₂-S-), ~19 (-CH₂CH₃), ~14 (-CH₃) | [6][17][18][19] |
| Mass Spectrometry (EI) | m/z: 162 (M⁺), fragments corresponding to loss of butoxy group, butyl group, and rearrangements. | [20][21][22][23] |
Applications in Research and Drug Development
Butyl 3-mercaptopropionate is an effective chain transfer agent in free radical polymerization, allowing for the control of polymer molecular weight and the synthesis of polymers with defined end-groups.[3]
The thiol group of Butyl 3-mercaptopropionate can form strong bonds with gold and other noble metal surfaces, leading to the formation of self-assembled monolayers.[2] These SAMs can be used to modify the surface properties of materials for various applications, including biosensors and electronics.
The thiol group provides a handle for "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and biocompatible.[24] This makes Butyl 3-mercaptopropionate a useful linker for attaching biomolecules, such as peptides, proteins, and antibodies, to nanoparticles or other drug delivery vehicles.[4][5]
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol describes a general procedure for the functionalization of gold nanoparticles with Butyl 3-mercaptopropionate.[3][25][26][27]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Butyl 3-mercaptopropionate
-
Ethanol
-
Deionized water
-
Glassware (cleaned with aqua regia)
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method): a. Bring 100 mL of deionized water to a rolling boil in a clean flask with vigorous stirring. b. To the boiling water, quickly add 1 mL of a 1% (w/v) HAuCl₄ solution. c. Continue boiling and stirring for 1 minute. d. Add 2.5 mL of a 1% (w/v) trisodium citrate solution. The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles. e. Continue boiling for 15 minutes, then remove from heat and continue stirring until the solution has cooled to room temperature.
-
Functionalization with Butyl 3-mercaptopropionate: a. Prepare a solution of Butyl 3-mercaptopropionate in ethanol. b. Add the ethanolic solution of Butyl 3-mercaptopropionate to the gold nanoparticle suspension with stirring. The amount to be added will depend on the desired surface coverage. c. Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure the formation of a stable thiol-gold bond.
-
Purification of Functionalized Nanoparticles: a. Centrifuge the suspension of functionalized gold nanoparticles. The speed and time will depend on the size of the nanoparticles. b. Discard the supernatant, which contains unreacted Butyl 3-mercaptopropionate and other reagents. c. Resuspend the nanoparticle pellet in deionized water or a suitable buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.
-
Characterization: a. Confirm the functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of Butyl 3-mercaptopropionate on the nanoparticle surface. b. Analyze the size and stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Conceptual Application: Targeted Drug Delivery
Thiol-functionalized nanoparticles can be further conjugated with targeting ligands, such as antibodies, to achieve targeted drug delivery to cancer cells. For example, nanoparticles can be designed to target the HER2 receptor, which is overexpressed in some breast cancers.[1][16][28][29][30]
In this conceptual model, a gold nanoparticle is functionalized with Butyl 3-mercaptopropionate, which acts as a linker to attach an anti-HER2 antibody. The nanoparticle is also loaded with an anticancer drug. The antibody directs the nanoparticle to cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the drug is released and can inhibit intracellular signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
Safety and Handling
Butyl 3-mercaptopropionate is a combustible liquid and should be handled with care.[8] It may cause skin and eye irritation, and its vapors may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Butyl 3-mercaptopropionate is a versatile chemical with a unique combination of functional groups that make it valuable in a variety of applications. Its role as a chain transfer agent in polymer chemistry is well-established. Furthermore, its thiol group provides a powerful tool for surface modification and bioconjugation, opening up possibilities for its use in advanced materials and drug delivery systems. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in harnessing the potential of Butyl 3-mercaptopropionate in their work.
References
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